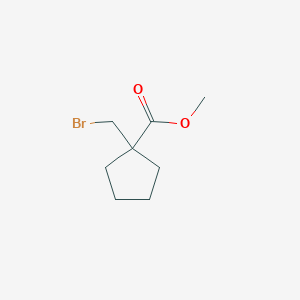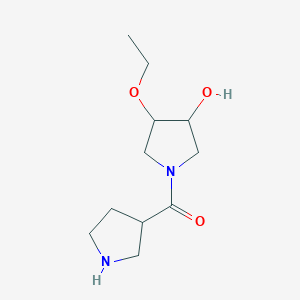![molecular formula C10H14Cl2N4 B1478053 [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride CAS No. 1949836-82-1](/img/structure/B1478053.png)
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using 1H NMR, 13C NMR, IR, HRMS, and X-ray diffraction methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a compound with a triazolopyridine core showed potent NAMPT activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 .Applications De Recherche Scientifique
Receptor Occupancy and Neurological Implications
Studies have identified the implication of certain chemical compounds, similar in structure to [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride, in neurological pathways and receptor activities. For instance, one study demonstrated the occupancy of 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors by a selective antagonist, noting its potential applications in the treatment of anxiety and mood disorders (Rabiner et al., 2002). Another study explored the occupancy of Nociceptin/Orphanin FQ Peptide (NOP) receptors by the antagonist LY2940094, proposing benefits for conditions like obesity, eating disorders, and depression (Raddad et al., 2016).
Pharmacological Evaluation and Anxiolytic Effects
Further research has been conducted on compounds structurally related to [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride, focusing on their pharmacological properties. One study detailed the design, synthesis, and pharmacological evaluation of a new compound, revealing its anxiolytic-like activity mediated through benzodiazepine and nicotinic pathways (Brito et al., 2017).
Environmental Exposure and Public Health Implications
Research has also investigated the environmental exposure to chemical compounds with similar structures, noting their prevalence and potential implications for public health. A study in South Australia highlighted widespread chronic exposure to organophosphorus and pyrethroid insecticides in children, emphasizing the importance of understanding exposure levels for public health policy development (Babina et al., 2012).
Implications in Learning and Neurotoxicity
The effects of certain receptor antagonists on learning have been examined, with one study reporting the impact of mGlu1 and mGlu5 receptor antagonists on negatively reinforced learning, offering insights into the complex involvement of these receptors in learning processes (Gravius et al., 2005). Additionally, studies have addressed the neurotoxicity associated with chemical exposure, as seen in a case of toxic encephalopathy and methemoglobinemia following inhalation of a pyridine derivative, highlighting the need for caution in industrial settings (Tao et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10;;/h2-4,6-7H,5,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRMHZBRHYJONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)
![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)


![Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1477985.png)



![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)